

# Recoflavone Scientific Profile and Potential in Psoriasis

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Recoflavone

CAS No.: 203191-10-0

Cat. No.: S541159

[Get Quote](#)

**Recoflavone** (also known as DA-6034 free acid) is a synthetic derivative of the flavonoid Eupatilin. Its potential therapeutic value is attributed to a multi-targeted mechanism of action that is relevant to inflammatory conditions [1] [2].

The table below summarizes its core scientific profile:

| Property                | Description                                                                                                                                                                            |
|-------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Drug Type               | Small molecule drug [3]                                                                                                                                                                |
| Chemical Class          | Synthetic flavonoid derivative [1] [2]                                                                                                                                                 |
| Primary Mechanisms      | Inhibits NF-κB pathway; Inhibits COX enzymes; Induces intracellular calcium ([Ca <sup>2+</sup> ] <sub>i</sub> ) increase; Exhibits antioxidant and immunomodulatory activities [1] [2] |
| Key Relevant Activities | Anti-inflammatory, protection of gastric and intestinal mucosa [2]                                                                                                                     |
| Primary R&D Indications | <b>Dry Eye Syndromes</b> (Phase 3), <b>Acute/Chronic Gastritis</b> (Phase 3) [3]. Psoriasis is discussed preclinically as a potential application [1].                                 |

The rationale for investigating **Recoflavone** in psoriasis stems from its ability to target key inflammatory pathways, such as **NF-κB**, which is a central regulator of the pro-inflammatory cytokines involved in

psoriasis pathogenesis [1] [4]. However, this remains a theoretical basis for research rather than a demonstrated clinical application.

## Experimental Protocols for Preclinical Research

For researchers interested in exploring the effects of **Recoflavone** in preclinical models of inflammatory skin disease, the following protocols from scientific literature can serve as a reference.

### In Vitro Model: Mucin Production in Human Conjunctival Epithelial Cells

This protocol assesses **Recoflavone**'s effect on epithelial cells, which may be relevant to understanding its potential impact on skin keratinocytes [2].

- **1. Cell Culture:** Maintain human conjunctival epithelial cells in appropriate culture medium and conditions.
- **2. Treatment:** Expose cells to **Recoflavone** at a concentration of **200 µM**.
- **3. Incubation:** Incubate for **24 hours**.
- **4. Outcome Measurement:** Measure the production of mucins (MUC1, MUC2, MUC4, MUC5AC, MUC5B, MUC16) using suitable methods like ELISA or quantitative PCR.

### In Vivo Model: Intestinal Injury in Rats

This model demonstrates the compound's systemic anti-inflammatory and mucosal protective effects [2].

- **1. Animal Model:** Use Sprague-Dawley rats (6 weeks old, ~250 g).
- **2. Disease Induction:** Administer Indomethacin to induce small intestinal injury.
- **3. Dosing Regimen:** Administer **Recoflavone** via oral gavage at **30 mg/kg**.
- **4. Dosing Schedule:** Once every 12 hours for **3 days**.
- **5. Outcome Analysis:** Assess intestinal permeability, inflammation scores, and hemorrhagic lesions. Measure ERK expression levels to understand the mechanism.

# Recoflavone R&D Status and Psoriasis Treatment Landscape

According to the latest pharmaceutical intelligence, **Recoflavone** has reached Phase 3 clinical trials, but for indications other than psoriasis [3]. Its development for **dry eye syndromes** is reported as recently as 2025 [5].

For context, the field of psoriasis treatment is advancing rapidly with new targeted therapies. The following diagram illustrates the key inflammatory pathways targeted by modern psoriasis treatments, which is useful for comparing against **Recoflavone's** mechanism.



[Click to download full resolution via product page](#)

**Figure 1.** Key inflammatory pathways and drug targets in psoriasis treatment [4] [6]

Notably, recent breakthroughs in psoriasis treatment include **oral therapies** like Icotrokinra, an IL-23 receptor blocker, and TYK2 inhibitors like Deucravacitinib, which represent the current frontier of research

that **Recoflavone** would need to be evaluated against [7] [6].

## Conclusion and Research Considerations

Currently, **Recoflavone**'s role in psoriasis treatment is not established and remains a subject for preclinical research. Its development path is focused on ophthalmic and gastrointestinal diseases.

For scientists considering research on **Recoflavone** for psoriasis, the following steps are suggested:

- **Validate Mechanisms:** Confirm its effect on psoriasis-relevant pathways (e.g., IL-23/Th17 axis) in addition to the known NF- $\kappa$ B and COX inhibition.
- **Establish Efficacy:** Conduct well-designed studies in standard preclinical models of psoriasis to generate robust efficacy data.
- **Benchmark Against Standards:** Compare its activity and potency against existing and emerging psoriasis treatments.

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. What is Recoflavone used for? [synapse.patsnap.com]
2. Recoflavone (DA-6034 free acid) | Eupatilin Derivative [medchemexpress.com]
3. Recoflavone - Drug Targets, Indications, Patents [synapse.patsnap.com]
4. Key Signaling Pathways in Psoriasis: Recent Insights from ... [pmc.ncbi.nlm.nih.gov]
5. GL Pharmtech - Products, Competitors, Financials ... [cbinsights.com]
6. Advances in Psoriasis Treatment for 2025: A New Era of Care [trilliumclinic.com]
7. Icotrokinra results show potential to set a new standard of treatment in plaque psoriasis [jnj.com]

To cite this document: Smolecule. [Recoflavone Scientific Profile and Potential in Psoriasis].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b541159#recoflavone-in-psoriasis-treatment-protocols>]

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

## Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)